Dibenzyl trisulfide

Beschreibung

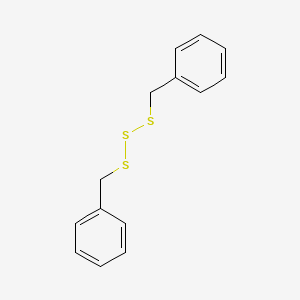

Structure

3D Structure

Eigenschaften

IUPAC Name |

(benzyltrisulfanyl)methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDMWYANCHMSJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215247 |

Source

|

| Record name | Trisulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-73-8 |

Source

|

| Record name | Dibenzyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl Trisulfide: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl trisulfide (DTS), a sulfur-containing natural product of significant interest for its therapeutic potential. The document details its primary natural source, comprehensive protocols for its isolation and purification, quantitative data on yields, and an examination of its mechanism of action through key signaling pathways.

Natural Source of Dibenzyl Trisulfide

The principal natural source of dibenzyl trisulfide is the plant Petiveria alliacea L., commonly known as guinea hen weed or anamu[1][2][3][4][5][6]. This perennial shrub, native to tropical regions, has a history of use in traditional medicine for various ailments, including cancer and inflammatory conditions[2]. DTS is a major active phytochemical in P. alliacea and is believed to be responsible for many of its medicinal properties[5]. The compound is found in various parts of the plant, including the leaves and roots[2].

Isolation and Purification of Dibenzyl Trisulfide

The isolation of dibenzyl trisulfide from Petiveria alliacea involves solvent extraction followed by chromatographic purification.

A standard method for extracting DTS from P. alliacea involves solvent extraction of the dried and pulverized plant material.

Materials and Reagents:

-

Dried and pulverized leaves of Petiveria alliacea

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filter paper

Procedure:

-

The dried and pulverized leaves of P. alliacea are subjected to extraction with methanol at room temperature for 48 hours[3].

-

Alternatively, ethyl acetate can be used for extraction under the same conditions[3].

-

Following the extraction period, the solution is filtered to remove solid plant material[3].

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract[3].

The crude extract obtained from the initial solvent extraction is a complex mixture of phytochemicals. Further purification is required to isolate dibenzyl trisulfide. Silica (B1680970) gel column chromatography is a standard and effective method for this purpose.

Materials and Reagents:

-

Crude methanol or ethyl acetate extract of P. alliacea

-

Silica gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase (hexane) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient might be:

-

100% Hexane

-

98:2 Hexane:Ethyl Acetate

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) of the collected fractions. Fractions containing the same compound (as determined by their TLC profile) are pooled.

-

Isolation of DTS: Dibenzyl trisulfide, being a relatively nonpolar compound, is expected to elute with a low to moderate polarity mobile phase. The fractions containing pure DTS are combined.

-

Solvent Evaporation: The solvent is evaporated from the pooled fractions containing pure DTS to yield the isolated compound.

-

Purity Confirmation: The purity of the isolated dibenzyl trisulfide can be confirmed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The yield of dibenzyl trisulfide can vary depending on the plant part, the extraction solvent, and the specific protocol used.

Table 1: Yield of Crude Extracts from Petiveria alliacea Leaves

| Extraction Solvent | Yield of Crude Extract (%) | Reference |

| Methanol | 4.646 | [3] |

| Ethyl Acetate | 0.370 | [3] |

Table 2: Dibenzyl Trisulfide Content in Petiveria alliacea Extracts

| Plant Material/Extract Type | Dibenzyl Trisulfide Content (% w/w) | Reference |

| Ethanolic Extract (unspecified parts) | 0.2 | [2] |

| Aqueous Extract (unspecified parts) | 0.06 | [2] |

| Somatic Embryo Extract (Ethanol) | 0.16 (w/v) | [7] |

| Rhizogenic/Embryogenic Callus (Ethanol) | 0.0055 (w/v) | [7] |

Visualization of Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for the isolation and purification of dibenzyl trisulfide from Petiveria alliacea.

Dibenzyl trisulfide has been shown to exert its biological effects, particularly its anti-cancer activity, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][4][6]. DTS leads to the hyper-phosphorylation of ERK1 and ERK2, which is a critical event in its mechanism of action[4][6].

Conclusion

Dibenzyl trisulfide, isolated from Petiveria alliacea, demonstrates significant potential as a therapeutic agent. This guide provides researchers and drug development professionals with foundational knowledge on its natural sourcing and detailed methodologies for its isolation and purification. The elucidation of its mechanism of action, particularly its impact on the MAPK/ERK signaling pathway, opens avenues for further investigation into its application in oncology and other therapeutic areas. The provided protocols and data serve as a valuable resource for the continued exploration of this promising natural compound.

References

- 1. Implications of dibenzyl trisulphide for disease treatment based on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. paperso.journal7publish.com [paperso.journal7publish.com]

- 4. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Critical Review of the Therapeutic Potential of Dibenzyl Trisulphide Isolated from Petiveria alliacea L (Guinea hen weed, anamu) | West Indian Medical Journal [mona.uwi.edu]

- 7. Biosynthesis of Dibenzyl Trisulfide (DTS) from somatic embryos and rhizogenous/embryogenic callus derived from Guinea hen weed (Petiveria alliacea L.) leaf explants | Semantic Scholar [semanticscholar.org]

Unveiling the Pharmacological Potential of Petiveria alliacea: A Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petiveria alliacea L. (Phytolaccaceae), commonly known as anamu, guinea hen weed, or mucura, is a perennial shrub native to the tropical regions of the Americas and Africa. For centuries, it has been a cornerstone of traditional medicine for treating a wide range of ailments, including inflammatory conditions, infections, pain, and cancer.[1][2] Modern scientific investigation has begun to validate these ethnobotanical uses, revealing a complex phytochemical profile rich in bioactive secondary metabolites. This technical guide provides an in-depth overview of the core secondary metabolites of P. alliacea, focusing on their quantitative analysis, the experimental protocols for their study, and their impact on key signaling pathways.

Core Secondary Metabolites

Petiveria alliacea is a rich source of a diverse array of secondary metabolites, primarily categorized as sulfur-containing compounds, flavonoids, triterpenes, and steroids. These compounds are believed to be responsible for the plant's distinct garlic-like odor and its wide spectrum of pharmacological activities.[3][4]

Sulfur-Containing Compounds

A hallmark of P. alliacea is its unique profile of organosulfur compounds, which are thought to be major contributors to its medicinal properties.[4] These include thiosulfinates, polysulfides, and S-oxide derivatives of thio-aldehydes. The most notable among these are dibenzyl trisulfide (DTS), dibenzyl disulfide (DDS), and (Z)-thiobenzaldehyde S-oxide, the plant's lachrymatory principle.[4][5] These compounds have demonstrated significant antimicrobial and cytotoxic activities.[4]

Flavonoids

Several flavonoids have been isolated from P. alliacea, including astilbin (B1665800), myricitrin, and engeletin (B1671289).[5] These phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. Quantitative analysis of these flavonoids is crucial for the standardization of P. alliacea extracts for medicinal use.

Triterpenes and Steroids

The plant also contains various triterpenes, such as α-friedelinol, and steroids like daucosterol.[5] While less studied than the sulfur compounds and flavonoids, these metabolites may also contribute to the overall therapeutic effects of P. alliacea extracts.

Quantitative Analysis of Secondary Metabolites

The quantification of bioactive compounds is essential for quality control and for establishing dose-response relationships in pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques used for the quantitative analysis of P. alliacea's secondary metabolites.

Table 1: Quantitative Analysis of Flavonoids in Petiveria alliacea Aerial Parts [1]

| Compound | Method | Concentration (µg/mL in crude extract) |

| Astilbin | HPLC-DAD | 0.87 |

| Engeletin | HPLC-DAD | 0.52 |

Table 2: Cytotoxicity of Petiveria alliacea Ethyl Acetate Soluble Fraction (F4) against Tumor Cell Lines [5]

| Cell Line | Cell Type | IC50 (µg/mL) |

| A375 | Human Melanoma | 35.2 ± 1.35 |

| Mel Rel | Human Melanoma | Not specified |

| K562 | Human Myeloid Leukemia | 32.0 ± 1.64 |

| NB-4 | Human Myeloid Leukemia | 45.0 ± 2.0 |

| 4T1 | Murine Breast Adenocarcinoma | 29.3 |

Table 3: Immunomodulatory Effects of Petiveria alliacea Aqueous Fraction on Human Dendritic Cells [6]

| Cytokine | Concentration (pg/mL) - 24h treatment | Concentration (pg/mL) - 48h treatment |

| IL-1β | ~150 | ~200 |

| IL-6 | ~6000 | ~8000 |

| IL-8 | ~15000 | ~20000 |

| IL-10 | ~100 | ~150 |

| IL-12p70 | ~50 | ~75 |

| TNF-α | ~2000 | ~2500 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols for the study of Petiveria alliacea secondary metabolites.

Extraction of Secondary Metabolites from Plant Material

Objective: To obtain a crude extract rich in secondary metabolites from P. alliacea leaves and stems.[5]

Protocol:

-

Dry and grind 300 g of P. alliacea leaves and stems.

-

Perform extraction under reflux at 60°C with 1.5 L of 96% ethanol (B145695) for 3 hours.

-

Filter the ethanol extract and evaporate it to half its original volume.

-

Add an equal volume of water to the concentrated extract and heat at 65°C for 20 minutes to induce flocculation.

-

Filter the aqueous solution to remove precipitated material.

-

The resulting filtrate is the crude extract ready for further fractionation or analysis.

Quantification of Flavonoids by HPLC-DAD

Objective: To quantify the concentration of astilbin and engeletin in a P. alliacea extract.[1]

Protocol:

-

Chromatographic Conditions:

-

Column: Phenomenex Luna ODS.

-

Mobile Phase: A binary gradient of water with 0.1% acetic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

-

Gradient Program:

-

16% to 21% B over 15 minutes.

-

21% to 40% B over 20 minutes.

-

40% to 100% B over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

-

Sample Preparation: Prepare a standard crude extract of P. alliacea aerial parts.

-

Analysis: Inject 20 µL of the sample into the HPLC system and record the chromatogram.

-

Quantification: Use a validated calibration curve for astilbin and engeletin to determine their concentrations in the extract.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of P. alliacea extracts or fractions on cancer cell lines.[5]

Protocol:

-

Seed tumor cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of the P. alliacea fraction (e.g., 1.9 to 125 µg/mL) for 48 hours at 37°C. Include a vehicle control (e.g., 0.2% ethanol) and a positive control (e.g., vincristine).

-

After the incubation period, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution to each well and incubate for a further 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., isopropanol (B130326) with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a suitable statistical software.

Signaling Pathways and Mechanisms of Action

Petiveria alliacea secondary metabolites exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.

Anti-inflammatory Action via NF-κB Inhibition

Chronic inflammation is a key driver of many diseases. Extracts from P. alliacea have been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. P. alliacea extracts can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[7]

Caption: Inhibition of the NF-κB signaling pathway by Petiveria alliacea metabolites.

Anticancer Activity through Induction of Apoptosis

Several studies have demonstrated the potent anticancer activity of P. alliacea extracts and its isolated compounds.[4][5] One of the key mechanisms underlying this activity is the induction of apoptosis, or programmed cell death, in cancer cells. Fractions from P. alliacea have been shown to induce apoptosis through a mitochondria-dependent pathway.[8] This involves the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic cascade. This leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating caspases and leading to cell death.

Caption: Induction of apoptosis in cancer cells by Petiveria alliacea metabolites.

General Experimental Workflow

The study of Petiveria alliacea's secondary metabolites follows a logical workflow from plant material to the identification and characterization of bioactive compounds and their mechanisms of action.

Caption: General experimental workflow for the study of Petiveria alliacea secondary metabolites.

Conclusion and Future Directions

Petiveria alliacea represents a rich and promising source of bioactive secondary metabolites with significant potential for the development of new therapeutic agents. The sulfur-containing compounds and flavonoids, in particular, have demonstrated potent anti-inflammatory, anticancer, and immunomodulatory activities. This guide has provided a comprehensive overview of the current knowledge on these compounds, including quantitative data, experimental protocols, and insights into their mechanisms of action.

Despite the progress made, further research is warranted in several areas. Comprehensive quantitative analysis of a wider range of secondary metabolites, especially the diverse organosulfur compounds, is needed across different plant parts and geographical locations. The development and validation of standardized analytical methods are crucial for ensuring the quality and consistency of P. alliacea preparations. Furthermore, more in-depth studies are required to elucidate the specific molecular targets of these compounds and to fully understand their complex interactions with cellular signaling pathways. Continued investigation into the synergistic effects of the complex mixture of compounds present in the crude extracts is also essential. Such efforts will be instrumental in translating the traditional knowledge of Petiveria alliacea into evidence-based therapeutic applications for the benefit of human health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. biori.periodikos.com.br [biori.periodikos.com.br]

- 4. phcogrev.com [phcogrev.com]

- 5. Petiveria alliacea extracts uses multiple mechanisms to inhibit growth of human and mouse tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulatory effects of aqueous and organic fractions from Petiveria alliacea on human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.co [scielo.org.co]

An In-depth Technical Guide to Dibenzyl Trisulfide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of DTS. Detailed experimental protocols for its synthesis, purification, and characterization, as well as for the assessment of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms of action of DTS, with a focus on its modulation of critical signaling pathways implicated in cancer progression. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Dibenzyl trisulfide is a symmetrical polysulfide characterized by a central chain of three sulfur atoms flanked by two benzyl (B1604629) groups.

Chemical Structure:

Dibenzyl Trisulfide (CAS No. 6493-73-8): A Technical Guide for Researchers

An In-depth Overview of the Chemical Properties, Biological Activity, and Mechanisms of Action of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on DTS, focusing on its chemical and physical properties, multifaceted mechanisms of action, and relevant experimental protocols. Quantitative data on its biological efficacy are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and natural product chemistry.

Chemical and Physical Properties

Dibenzyl trisulfide is a symmetrical trisulfide characterized by the presence of two benzyl (B1604629) groups attached to a central trisulfide chain.

| Property | Value | Reference |

| CAS Number | 6493-73-8 | [1] |

| Molecular Formula | C₁₄H₁₄S₃ | [2] |

| Molecular Weight | 278.46 g/mol | [2][3] |

| Appearance | Yellow to white solid | [4] |

| IUPAC Name | 1,2-bis(benzyl)trisulfane | |

| Synonyms | DTS, Bis(phenylmethyl) trisulfide | |

| Solubility | Soluble in DMSO |

Biological Activity and Therapeutic Potential

Dibenzyl trisulfide exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has demonstrated potent anti-proliferative and cytotoxic activity against a variety of cancer cell lines.

Anticancer Activity

DTS has shown efficacy in inhibiting the proliferation and migration of cancer cells, including triple-negative breast cancer, neuroblastoma, mammary carcinoma, melanoma, and small cell lung cancer. A notable characteristic of DTS is that its cytotoxic activity can be significantly enhanced—by 70 to 1000-fold—when bound to albumin in vitro, suggesting potential for improved efficacy with intravenous administration.

Quantitative Efficacy Data (IC₅₀ Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of Dibenzyl trisulfide against various cancer cell lines and enzymes.

| Target | Cell Line/Enzyme | IC₅₀ Value (µM) | Reference |

| Neuroblastoma | SH-SY5Y | 0.43 | |

| Mammary Carcinoma | MCF-7 | 2.24 and 6.6 | |

| Melanoma | IPC | 2.90 | |

| Small Cell Lung Cancer | A549 | 15.85 | |

| Small Lung, Pancreatic, Breast, and Prostate Cancer Cells | Various | 0.34 - 0.84 | |

| Cytochrome P450 1A1 | Recombinant Human CYP1A1 | 1.3 ± 0.3 | |

| Cytochrome P450 1B1 | Recombinant Human CYP1B1 | 1.7 ± 0.3 | |

| RSK1 (C-terminal kinase domain) | - | Kd = 1.3 |

In Vivo Toxicity

Preliminary in vivo studies in mice have indicated a favorable safety profile, with no mortality observed at concentrations up to 34 mg/kg body weight. Furthermore, at a dose of 11 mg/kg, DTS appears to activate the bone marrow, leading to an increase in the granulocyte differential count.

Mechanisms of Action

The anticancer effects of Dibenzyl trisulfide are attributed to its ability to modulate multiple critical cellular signaling pathways, leading to cell cycle arrest and cell death.

Modulation of the MAPK/ERK Signaling Pathway

A primary mechanism of action for DTS is its interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). DTS induces hyper-phosphorylation of growth factor-induced ERK1 and ERK2. This sustained, excessive phosphorylation is thought to push the signaling pathway to a cytotoxic threshold, ultimately triggering apoptosis.

Furthermore, DTS has been identified as a selective inhibitor of the p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are downstream effectors of the MAPK/ERK pathway and are implicated in promoting tumorigenesis. Specifically, DTS inhibits the C-terminal kinase domain of RSK1.

References

Dibenzyl Trisulfide: A Multi-Faceted Approach to Cancer Therapy

An In-depth Technical Guide on the Core Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has emerged as a promising candidate in oncology research. Exhibiting potent cytotoxic and anti-proliferative effects across a range of cancer cell lines, DTS employs a multi-pronged mechanism of action that encompasses the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which dibenzyl trisulfide exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.

Core Mechanisms of Action

Dibenzyl trisulfide's efficacy in combating cancer stems from its ability to interfere with fundamental cellular processes that are often dysregulated in malignant cells. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Induction of Apoptosis

A significant body of evidence points to the induction of apoptosis as a primary mechanism of DTS-mediated cancer cell death. Interestingly, studies suggest that DTS can trigger both caspase-dependent and caspase-independent apoptotic pathways.

In triple-negative breast cancer (TNBC) cells, DTS has been shown to induce a caspase-independent form of cell death.[1][2][3] This process involves the destabilization of the lysosomal membrane, leading to the release of cathepsin B into the cytoplasm.[1][2] Concurrently, DTS upregulates the expression of pro-apoptotic genes such as BAK1, GADD45a, and LTA (lymphotoxin-alpha). While PARP cleavage is observed, significant cleavage of caspase-3 is not, further supporting a caspase-independent mechanism in this context.

In other cancer cell types, the apoptotic response to DTS and related trisulfides is linked to the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic Bcl-2 family members like Bak.

Cell Cycle Arrest

Dibenzyl trisulfide and its derivatives have been demonstrated to cause cell cycle arrest, primarily at the G2/M phase. This mitotic arrest is a direct consequence of the compound's ability to interfere with microtubule dynamics. DTS causes the disassembly of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during cell division. The disruption of microtubule polymerization dynamics prevents cancer cells from completing mitosis, ultimately leading to cell death.

Modulation of Intracellular Signaling Pathways

DTS exerts significant influence over key signaling pathways that are frequently hyperactivated in cancer, promoting uncontrolled cell growth and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central target of DTS. The precise mode of action on this pathway appears to be complex and potentially context-dependent. Some studies report that DTS leads to the hyper-phosphorylation of ERK1 and ERK2, which can be a trigger for apoptosis in some cellular contexts. Conversely, other research suggests that DTS can inhibit the MAPK/ERK pathway through the dephosphorylation of ERK1/2, thereby inhibiting cell proliferation.

A key discovery in this area is the identification of DTS as a highly selective inhibitor of the C-terminal kinase domain of Ribosomal S6 Kinase 1 (RSK1) with a dissociation constant (Kd) of 1.3 μM. RSK1 is a downstream effector of the MAPK/ERK pathway, and its inhibition by DTS represents a significant mechanism for thwarting cancer cell proliferation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. While direct studies on DTS and the NF-κB pathway are limited, research on the structurally related compound diallyl trisulfide (DATS) has shown that it can suppress NF-κB signaling. This is achieved through the destabilization of TRAF6, a key upstream activator of the IKK complex, which is essential for NF-κB activation. By inhibiting the NF-κB pathway, trisulfides can reduce the expression of anti-apoptotic genes and pro-inflammatory cytokines that contribute to the tumor microenvironment.

Quantitative Data

The anti-proliferative and cytotoxic effects of dibenzyl trisulfide have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of DTS required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Miapaca | Pancreatic | 0.34 | |

| MDA-MB-231 | Breast (TNBC) | 0.38 | |

| DU145 | Prostate | 0.59 | |

| PC-3 | Prostate | 0.63 | |

| A549 | Lung | 0.84 |

Table 1: IC50 values of Dibenzyl Trisulfide in various human cancer cell lines.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of dibenzyl trisulfide.

Cell Viability and Proliferation Assays

-

WST-1 Assay: To determine the effect of DTS on cell viability, a WST-1 colorimetric assay is commonly employed.

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of DTS (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells following DTS treatment.

-

Treat cells with DTS for a defined period.

-

Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and culture for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with DTS for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

-

Western Blot Analysis for Apoptosis Markers: This technique is used to detect the expression and cleavage of key apoptotic proteins.

-

Lyse DTS-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bak).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method quantifies the distribution of cells in different phases of the cell cycle.

-

Treat cells with DTS for a specific duration.

-

Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathway Analysis

-

Western Blot Analysis for Phosphorylated Proteins: To investigate the effect of DTS on signaling pathways, western blotting is used to detect the phosphorylation status of key signaling proteins.

-

Prepare cell lysates as described for apoptosis marker analysis.

-

Use primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK1/2, phospho-Akt, phospho-RSK).

-

Also, probe for the total protein levels of these targets as a loading control.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Overview of the signaling pathways modulated by Dibenzyl Trisulfide.

Experimental Workflow

Figure 2: A typical experimental workflow for investigating the anticancer effects of Dibenzyl Trisulfide.

Conclusion and Future Directions

Dibenzyl trisulfide presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to induce apoptosis through multiple, potentially redundant pathways, arrest the cell cycle by targeting microtubule dynamics, and modulate critical pro-survival signaling cascades like the MAPK/ERK and NF-κB pathways, underscores its multifaceted mechanism of action. The quantitative data demonstrate its potency against a variety of cancer cell lines, including those with aggressive phenotypes like triple-negative breast cancer.

Future research should focus on several key areas to advance the clinical translation of DTS. In-depth in vivo studies in relevant animal models are crucial to evaluate its efficacy, safety, and pharmacokinetic profile. Combination studies with existing chemotherapeutic agents could reveal synergistic effects and strategies to overcome drug resistance. Furthermore, a more detailed elucidation of the upstream and downstream effectors of DTS in different cancer contexts will be vital for identifying predictive biomarkers and patient populations most likely to respond to this novel therapeutic candidate. The ongoing clinical investigation of dibenzyl trisulfide for stage IV cancers will provide valuable insights into its therapeutic potential in humans.

References

- 1. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzyl Trisulfide and the MAPK Pathway: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea, has garnered significant interest in the scientific community for its potent anti-cancer properties. Its mechanism of action is multifaceted, with a notable interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the current understanding of the interplay between DTS and the MAPK cascade, including the ERK, JNK, and p38 pathways. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction to Dibenzyl Trisulfide and the MAPK Pathway

Dibenzyl trisulfide (DTS) is a natural product that has demonstrated significant anti-proliferative and cytotoxic effects across a wide range of cancer cell lines[1][2]. The MAPK pathway is a crucial signal transduction cascade that regulates a variety of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The pathway is comprised of several key kinase families, most notably the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. Dysregulation of the MAPK pathway is a common hallmark of cancer, making it a prime target for therapeutic intervention[3].

DTS has been identified as a modulator of the MAPK pathway, although the precise mechanisms are still under investigation and appear to be complex and potentially cell-type specific. This guide will explore the known interactions of DTS with the different branches of the MAPK pathway.

Interaction of Dibenzyl Trisulfide with the MAPK/ERK Pathway

The ERK pathway is a central regulator of cell proliferation and survival. The effect of DTS on ERK1/2 phosphorylation, a key indicator of its activation, has been a subject of investigation with some apparently conflicting findings.

One study reported that in SH-SY5Y neuroblastoma cells, DTS attenuates the dephosphorylation of tyrosine residues on MAP kinase (erk1/erk2), which would lead to a sustained or increased level of phosphorylated, active ERK[4]. Conversely, a critical review of the therapeutic potential of DTS states that it causes hyper-phosphorylation of growth factor-induced MAPKinases (erk1 and erk2)[1][2]. This suggests that DTS may not directly inhibit ERK but rather modulates its phosphorylation state, potentially leading to different downstream consequences depending on the cellular context.

A key downstream target of the ERK pathway is the Ribosomal S6 Kinase (RSK) family of proteins. DTS has been identified as a highly selective and isoform-specific inhibitor of the C-terminal kinase domain (CTKD) of RSK1[3][5]. This inhibition is significant as RSK proteins are involved in promoting cell survival and proliferation.

Quantitative Data: RSK1 Inhibition

The inhibitory effect of Dibenzyl Trisulfide on RSK1 has been quantified through competitive binding assays.

| Target | Parameter | Value | Assay Method | Reference |

| RSK1 (CTKD) | Kd | 1.3 µM | Competitive Binding Assay | [3][5] |

| RSK1 (CTKD) | % Inhibition (at 10 µM DTS) | 80% | Competitive Binding Assay | [3][5] |

Interaction of Dibenzyl Trisulfide with the JNK and p38 MAPK Pathways

While the interaction of DTS with the ERK/RSK axis is more clearly defined, its effects on the JNK and p38 stress-activated MAPK pathways are less direct but nonetheless significant.

Research has shown that DTS treatment in triple-negative breast cancer cells leads to the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45a)[6]. GADD45a is a known activator of the p38 MAPK pathway, suggesting an indirect mechanism by which DTS can modulate this stress-response pathway. The activation of the p38 pathway is often associated with the induction of apoptosis.

Direct experimental evidence for the modulation of JNK and p38 phosphorylation by DTS is an area that requires further investigation to fully elucidate the compound's mechanism of action.

Anti-Cancer Activity and Quantitative Data

The interaction of DTS with the MAPK pathway contributes to its potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines.

Table of IC50 Values for Dibenzyl Trisulfide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DTS in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method & Duration | Reference |

| A549 | Small Cell Lung Cancer | 15.85 | Not Specified | [1] |

| A637 | Primary Bladder Carcinoma | 18.84 | Not Specified | [1] |

| HeLa | Adenocarcinoma | 2.5 | Not Specified | [1] |

| HT1080 | Fibrosarcoma | 1.9 | Not Specified | [1] |

| H460 | Non-Small Cell Lung Cancer | 5.1 | Not Specified | [1] |

| IPC-Melanoma | Melanoma | 2.90 | Not Specified | [1] |

| Jurkat | Leukemia | 0.35 | Not Specified | [1] |

| MCF-7 | Mammary Carcinoma | 2.24, 6.6 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 2.4 | Not Specified | [1] |

| OVCAR4 | Ovarian Cancer | 1.4 | Not Specified | [1] |

| SH-SY5Y | Neuroblastoma | 0.43 | Not Specified | [1] |

| Miapaca | Pancreatic Cancer | 0.34 | WST-1 Assay (72h) | [5] |

| MDA-MB-231 | Breast Cancer | 0.38 | WST-1 Assay (72h) | [5] |

| DU145 | Prostate Cancer | 0.59 | WST-1 Assay (72h) | [5] |

| PC-3 | Prostate Cancer | 0.63 | WST-1 Assay (72h) | [5] |

| A549 | Small Cell Lung Cancer | 0.84 | WST-1 Assay (72h) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DTS and its interaction with the MAPK pathway.

Cell Viability and Proliferation Assays

-

Seed cells in a 96-well plate at an appropriate density in a total volume of 100 µL.

-

After 24 hours of incubation, treat the cells with various concentrations of DTS or a vehicle control (e.g., 0.01% DMSO) for 48 or 72 hours.

-

Add 10% Alamar Blue dye mixed with fresh medium to each well.

-

Incubate for an additional 4-5 hours.

-

Measure cytotoxicity using a microplate spectrofluorometer.

-

Plate cells into 96-well plates and dose with DTS at 10-fold dilutions (ranging from 1 nM to 100 µM).

-

Allow the cells to proliferate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Terminate the experiment by adding 10 µL of WST-1 reagent per well.

-

Determine the absorbance at 450 nm and 690 nm.

-

Measure the effect of DTS on cell proliferation as a percentage of cell viability compared to the control.

Western Blot Analysis for Protein Expression and Phosphorylation[6][7]

-

Treat cells with DTS for the desired time points.

-

Extract total protein using a lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

-

Separate equal amounts of protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-BAK1, anti-GADD45a, anti-LTA) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)[3][5]

-

A primary screening of DTS is performed against a large panel of kinases using an in vitro competition binding assay.

-

The assay measures the ability of the test compound (DTS) to compete with a known ligand for the kinase's active site.

-

The binding affinity (Kd) is determined from the dose-response curve of the compound.

-

The percentage of kinase inhibition is calculated relative to a control.

Colony Formation Assay[6][7]

-

Plate cells at a low density (e.g., 2000 cells per well in a 6-well plate).

-

The following day, treat the cells with either a vehicle control (e.g., DMSO) or various concentrations of DTS for 48 hours.

-

Remove the treatment and allow the cells to grow for 2 weeks.

-

Fix the cells with 10% formalin and stain with crystal violet solution to visualize colonies.

Wound Healing Assay[7]

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Treat the cells with DTS or a vehicle control.

-

Monitor the closure of the wound over time using a microscope to assess cell migration.

Visualizations: Signaling Pathways and Workflows

MAPK Signaling Pathway and Dibenzyl Trisulfide Interaction

References

- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mona.uwi.edu [mona.uwi.edu]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Disassembly of microtubules and inhibition of neurite outgrowth, neuroblastoma cell proliferation, and MAP kinase tyrosine dephosphorylation by dibenzyl trisulphide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific RSK Kinase Inhibition by Dibenzyl Trisulfide and Implication for Therapeutic Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Dibenzyl Trisulfide as an Immunomodulatory Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzyl trisulfide (DTS), a sulfur-containing compound isolated from the plant Petiveria alliacea, has garnered significant interest for its therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of DTS as an immunomodulatory agent. It details its primary mechanism of action through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a characteristic shift in the cytokine profile from a pro-inflammatory T helper 1 (Th1) to an anti-inflammatory T helper 2 (Th2) response. This guide summarizes the available quantitative data on the biological activities of DTS and provides detailed experimental protocols for researchers to further investigate its immunomodulatory properties. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's effects and the methodologies to study them.

Introduction

Petiveria alliacea, commonly known as Guinea Hen Weed or Anamu, has a long history of use in traditional medicine for a variety of ailments, including inflammatory conditions and cancer.[1] Scientific investigations have identified dibenzyl trisulfide (DTS) as one of the major bioactive compounds responsible for these effects.[1] DTS is a small, lipophilic molecule that has been shown to exert potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[2] Beyond its anti-cancer properties, emerging evidence points towards its significant immunomodulatory capabilities, suggesting its potential as a therapeutic agent for autoimmune diseases and other immune-related disorders.[3] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on DTS and providing the necessary tools to advance its study as an immunomodulatory agent.

Mechanism of Action

The immunomodulatory effects of dibenzyl trisulfide are primarily attributed to its interaction with key intracellular signaling cascades that govern immune cell function and cytokine production.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The Extracellular signal-Regulated Kinase (ERK) 1 and 2 are key components of this pathway. Evidence suggests that DTS acts as a signal transduction molecule that modulates the MAPK/ERK pathway. In the context of cancer cells, DTS has been shown to inhibit the MAPK/ERK1/ERK2 pathway by dephosphorylating ERK1/2, which can lead to apoptosis. Conversely, in other contexts, DTS has been reported to cause hyper-phosphorylation of growth factor-induced MAPK (ERK1 and ERK2), a process implicated in neuronal growth and memory enhancement. This differential effect highlights the context-dependent nature of DTS's interaction with the MAPK pathway.

The Th1/Th2 Cytokine Switch

A key feature of the immunomodulatory activity of DTS is its proposed ability to induce a "cytokine switching mechanism." This involves the downregulation of pro-inflammatory cytokines associated with a T helper 1 (Th1) immune response and the upregulation of anti-inflammatory cytokines associated with a T helper 2 (Th2) response.

-

Th1 Cytokines (Downregulated by DTS): These include interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α), which are critical for cell-mediated immunity and are often implicated in the pathogenesis of autoimmune diseases.

-

Th2 Cytokines (Upregulated by DTS): This includes interleukin-4 (IL-4), which plays a role in humoral immunity and has anti-inflammatory properties.

This shift from a Th1 to a Th2 dominant response suggests a potential therapeutic application for DTS in Th1-mediated autoimmune disorders.

Potential Involvement of the NF-κB Pathway

While direct evidence for the effect of dibenzyl trisulfide on the NF-κB pathway is limited, studies on structurally related organosulfur compounds, such as diallyl trisulfide (DATS), have shown potent inhibitory effects on NF-κB signaling. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Further investigation is warranted to determine if DTS shares this mechanism of action.

Data Presentation

The following tables summarize the available quantitative data on the biological effects of dibenzyl trisulfide.

Table 1: In Vitro Cytotoxic Activity of Dibenzyl Trisulfide (DTS) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 0.43 | |

| Jurkat | Leukemia | 0.35 | |

| A2780 | Ovarian | 0.40 | |

| OVCAR4 | Ovarian | 1.4 | |

| HT1080 | Fibrosarcoma | 1.9 | |

| M231 | Breast | 2.4 | |

| HeLa | Adenocarcinoma | 2.5 | |

| IPC | Melanoma | 2.90 | |

| H460 | Non-small cell lung | 5.1 | |

| MCF-7 | Mammary Carcinoma | 2.24 and 6.6 | |

| A549 | Small cell lung | 15.85 | |

| A637 | Primary bladder carcinoma | 18.84 |

Table 2: In Vivo Immunomodulatory Effects of Dibenzyl Trisulfide (DTS) in Mice

| Parameter | Effect | Dose | Reference |

| Granulocyte Differential Count | 62.75% increase | 11 mg/kg body weight | |

| Thymic Weight | 52.29% increase | Not specified |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: MAPK/ERK signaling pathway and points of modulation by DTS.

Caption: Proposed Th1/Th2 cytokine switch induced by DTS.

Caption: Workflow for assessing immunomodulatory activity.

Experimental Protocols

The following protocols are provided as a guide for the in vitro characterization of the immunomodulatory effects of dibenzyl trisulfide. These are generalized protocols and should be optimized for specific experimental conditions.

Isolation and Culture of Primary Human Immune Cells

6.1.1. Peripheral Blood Mononuclear Cell (PBMC) Isolation

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).

6.1.2. T Cell Isolation

-

Negative selection kits are recommended for the isolation of untouched T cells from PBMCs to avoid unintentional activation. Follow the manufacturer's instructions for the specific kit used.

6.1.3. Monocyte-Derived Dendritic Cell (MoDC) Generation

-

Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads.

-

Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-7 days.

-

On day 3, perform a half-media change with fresh medium containing cytokines.

-

On day 5 or 6, induce maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or LPS for 24-48 hours.

In Vitro Immunomodulatory Assays

6.2.1. T Cell Proliferation Assay (CFSE)

-

Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Activate T cells with anti-CD3/CD28 beads or in a mixed lymphocyte reaction (MLR).

-

Culture the cells in the presence of varying concentrations of DTS or vehicle control for 3-5 days.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

6.2.2. Cytokine Quantification by ELISA

-

Culture PBMCs or isolated T cells with appropriate stimuli (e.g., PHA, anti-CD3/CD28) in the presence of DTS or vehicle control for 24-72 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-4) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

6.2.3. Intracellular Cytokine Staining for Flow Cytometry

-

Stimulate PBMCs or T cells as described above for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) with fluorescently labeled antibodies.

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

6.2.4. Dendritic Cell Maturation Assay

-

Culture immature MoDCs with DTS or vehicle control in the presence or absence of a maturation stimulus (e.g., LPS).

-

After 24-48 hours, harvest the cells and stain with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC-II).

-

Analyze the expression levels of these markers by flow cytometry.

Western Blot Analysis of Signaling Pathways

-

Treat immune cells (e.g., T cells, MoDCs) with DTS for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, IκBα).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Dibenzyl trisulfide presents a compelling profile as an immunomodulatory agent with potential therapeutic applications in a range of diseases. Its ability to modulate the MAPK/ERK signaling pathway and induce a shift from a Th1 to a Th2 cytokine profile underscores its potential for treating inflammatory and autoimmune conditions. While the anti-cancer properties of DTS are more extensively documented, this guide highlights the significant, yet less quantified, immunomodulatory aspects. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate and quantify the effects of DTS on the immune system. Further in-depth studies, guided by the methodologies outlined herein, are crucial to fully elucidate the therapeutic potential of this promising natural compound and pave the way for its clinical development.

References

- 1. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative phosphorylation profiling of the ERK/p90 ribosomal S6 kinase-signaling cassette and its targets, the tuberous sclerosis tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Organosulfur Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds, naturally occurring in vegetables such as garlic (Allium sativum) and cruciferous vegetables like broccoli, have garnered significant attention for their potential anticancer properties. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental validation of these compounds, with a focus on their application in oncology research and drug development.

Introduction to Anticancer Organosulfur Compounds

Organosulfur compounds are a diverse group of phytochemicals characterized by the presence of sulfur in their chemical structures. They are broadly classified into two major groups based on their dietary source:

-

Allium-derived compounds: Primarily found in garlic, onions, and leeks, these include allicin (B1665233), diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and S-allylcysteine (SAC).

-

Cruciferous vegetable-derived compounds: These are typified by isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), and indoles like indole-3-carbinol.[1]

Preclinical evidence strongly suggests that these compounds can inhibit carcinogenesis and suppress tumor growth through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3]

Mechanisms of Anticancer Activity

The anticancer effects of organosulfur compounds are multifaceted, targeting several key cellular processes involved in tumor progression.

Induction of Apoptosis

A primary mechanism by which organosulfur compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key signaling pathways:

-

Intrinsic (Mitochondrial) Pathway: Compounds like diallyl disulfide (DADS) have been shown to induce apoptosis by triggering the mitochondrial pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax and its translocation to the mitochondria, leading to the release of cytochrome c.[4] Released cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.

-

Extrinsic (Death Receptor) Pathway: Some organosulfur compounds can also activate the extrinsic apoptotic pathway, which is initiated by the binding of ligands to death receptors on the cell surface.

Cell Cycle Arrest

Organosulfur compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M phase.

-

Diallyl Disulfide (DADS): DADS has been observed to induce G2/M phase arrest by downregulating the expression of key cell cycle proteins, including cyclin B1 and cdc25c. It can also upregulate the p53/p21 pathway, which acts as a brake on cell cycle progression.

-

Sulforaphane: This isothiocyanate is also known to cause G2/M phase arrest. The mechanism involves the downregulation of cyclin B1 and the upregulation of the cyclin-dependent kinase inhibitor p21.

Inhibition of Histone Deacetylases (HDACs)

Emerging evidence indicates that some organosulfur compounds can act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.

Key Signaling Pathways Modulated by Organosulfur Compounds

The anticancer activities of organosulfur compounds are mediated through their interaction with and modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway.

-

Diallyl Disulfide (DADS): DADS has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human osteosarcoma cells, leading to the induction of apoptosis and autophagy.

-

Allicin: This compound can also attenuate pathological cardiac hypertrophy by inhibiting autophagy through the activation of the PI3K/Akt/mTOR and MAPK/ERK/mTOR signaling pathways, suggesting a modulatory role.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

-

Diallyl Disulfide (DADS): DADS has been found to inhibit the activation and nuclear translocation of NF-κB subunits in melanoma cells, leading to the downregulation of pro-inflammatory cytokines and the anti-apoptotic protein Bcl-2.

-

Allicin: Allicin has been shown to ameliorate the progression of osteoarthritis by downregulating PI3K/Akt/NF-κB signaling, highlighting its anti-inflammatory and pro-apoptotic potential.

Quantitative Data on Anticancer Activity

The efficacy of organosulfur compounds has been quantified in numerous in vitro studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Diallyl Disulfide (DADS) | KPL-1 | Breast Cancer | 1.8 | |

| MCF-7 | Breast Cancer | 18.1 | ||

| MDA-MB-231 | Breast Cancer | 24.12 (24h) | ||

| A549 | Lung Cancer | 29.51 (24h) | ||

| Diallyl Trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 | |

| DLD-1 | Colon Cancer | 13.3 | ||

| NCI-H460 | Lung Cancer | 37.5 (48h) | ||

| Allicin | MCF-7 | Breast Cancer | 10-25 | |

| HT-29 | Colon Cancer | 10-25 | ||

| Sulforaphane | MIAPaca2 | Pancreatic Cancer | ~7 | |

| MCF-7 | Breast Cancer | 1.6 | ||

| MDA-MB-231 | Breast Cancer | 2.6 | ||

| SK-BR-3 | Breast Cancer | 1.0 | ||

| Phenethyl Isothiocyanate (PEITC) | OVCAR-3 | Ovarian Cancer | 23.2 | |

| Caco-2 | Colon Cancer | 2.4 | ||

| S-Allylcysteine (SAC) | A2780 | Ovarian Cancer | 16.25 (48h) | |

| C6 | Glioma | 50 |

In Vivo Efficacy of Organosulfur Compounds

The anticancer potential of organosulfur compounds has also been demonstrated in preclinical animal models.

-

Diallyl Disulfide (DADS): Intraperitoneal injection of DADS in nude mice with orthotopically transplanted KPL-1 human breast cancer cells resulted in a significant reduction in primary tumor weight. In a xenograft model of human gastric cancer, DADS treatment led to the inhibition of tumor cell development.

-

Diallyl Trisulfide (DATS): In a human lung cancer NCI-H460 tumor xenograft model, DATS significantly suppressed tumor growth.

-

Allicin: Intra-tumoral injections of allicin in a pediatric neuroblastoma patient-derived xenograft (PDX) mouse model significantly reduced the tumor burden. In a colorectal cancer mouse model, allicin was shown to have an inhibitory effect on tumorigenesis.

-

Sulforaphane: Oral administration of sulforaphane has been shown to prevent chemically induced cancers and inhibit tumor growth in animal models.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Apoptosis Assay using Annexin V Staining

This assay is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Procedure:

-

Induce apoptosis in your cell line of interest using the desired organosulfur compound. Include a vehicle-treated negative control.

-

Harvest cells (both floating and adherent) and wash them once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

(Optional) Add a DNA stain such as Propidium Iodide (PI) to differentiate between apoptotic and necrotic cells.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs in cell lysates or purified enzyme preparations.

Procedure:

-

Prepare nuclear extracts or use purified HDAC enzyme.

-

In a 96-well plate, add the sample, HDAC assay buffer, and a fluorogenic HDAC substrate.

-

For inhibitor studies, pre-incubate the sample with the organosulfur compound before adding the substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the complex interactions, the following diagrams have been generated using Graphviz.

Caption: Diallyl Disulfide (DADS) induced apoptosis pathway.

Caption: Sulforaphane induced G2/M cell cycle arrest pathway.

Caption: Allicin's inhibitory effect on the PI3K/Akt/mTOR pathway.

Caption: Experimental workflow for apoptosis analysis.

Conclusion and Future Directions

Organosulfur compounds from garlic and cruciferous vegetables represent a promising class of natural products with significant anticancer potential. Their ability to modulate multiple key signaling pathways involved in cancer progression, including apoptosis, cell cycle regulation, and cell survival, underscores their potential utility in both cancer prevention and therapy. The quantitative data from in vitro and in vivo studies provide a strong rationale for their further investigation.

Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their delivery and bioavailability, and conducting well-designed clinical trials to evaluate their efficacy and safety in human cancer patients. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to Dibenzyl Trisulfide: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant Petiveria alliacea, has garnered significant attention in the scientific community for its diverse biological activities. Initially investigated for its insecticidal properties, DTS has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of DTS. It includes a compilation of its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a summary of its bioactivity. Furthermore, this guide elucidates the primary signaling pathways modulated by DTS, namely the MAPK/ERK pathway and the Th1/Th2 cytokine balance, through detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

Dibenzyl trisulfide is a key secondary metabolite of the plant Petiveria alliacea L., a perennial shrub found in tropical regions, also known as Guinea Hen Weed or anamu.[1][2][3] The plant has a long history of use in traditional medicine for a variety of ailments, including cancer, inflammation, and infections.[1][3]

The formal scientific investigation into the chemical constituents of Petiveria alliacea led to the isolation and identification of several organosulfur compounds, including dibenzyl trisulfide. Initially, the compound was coded as DBTS when its insecticidal and repellent activities were first discovered. Later, as its therapeutic potential, particularly its anticancer properties, came to light, it was re-coded as DTS . The anti-proliferation and cytotoxic activities of DTS were first extensively elucidated by Rosner's group, marking a significant milestone in the research of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of Dibenzyl trisulfide is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄S₃ | |

| Molecular Weight | 278.46 g/mol | |

| Appearance | White solid | |

| Melting Point | 53-56 °C | |

| CAS Number | 6493-73-8 |

Synthesis and Isolation

Chemical Synthesis

A common method for the synthesis of symmetrical trisulfides involves the reaction of a corresponding thiol (mercaptan) with a sulfur-transfer reagent. A general procedure for the synthesis of dibenzyl trisulfide from benzyl (B1604629) mercaptan is outlined below.

Experimental Protocol: Synthesis of Dibenzyl Trisulfide from Benzyl Mercaptan

-

Reaction Setup: To a solution of benzyl mercaptan in a suitable solvent (e.g., dichloromethane), add a sulfur-transfer reagent (e.g., sulfur monochloride or N,N'-thiobisphthalimide) dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure dibenzyl trisulfide.

-

Characterization: The structure and purity of the synthesized dibenzyl trisulfide should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Isolation from Petiveria alliacea

Dibenzyl trisulfide can be isolated from the roots and leaves of Petiveria alliacea. The following protocol provides a general method for its extraction and purification.

Experimental Protocol: Isolation of Dibenzyl Trisulfide

-

Plant Material Preparation: The collected plant material (e.g., roots of P. alliacea) is air-dried and pulverized.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature for an extended period (e.g., 48 hours).

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is then subjected to chromatographic separation. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of DTS.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is often employed.

-

Detection: The elution of DTS can be monitored using a UV detector.

-

-

Identification: The purified compound is identified by comparing its retention time with a known standard and by spectroscopic analysis (NMR, Mass Spectrometry).

Spectral Data

The structural elucidation of Dibenzyl trisulfide is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectral Data

-

¹H NMR (CDCl₃): The proton NMR spectrum of dibenzyl trisulfide in deuterochloroform typically shows a singlet for the methylene (B1212753) protons (CH₂) and a multiplet for the aromatic protons of the benzyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | m | 10H | Aromatic protons |

| ~3.9 | s | 4H | -CH₂- protons |

¹³C NMR Spectral Data

-